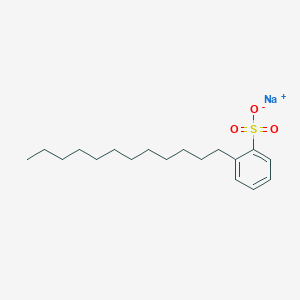
alpha-(((2-Methoxyethyl)amino)methyl)-1,4-benzodioxan-2-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(((2-Methoxyethyl)amino)methyl)-1,4-benzodioxan-2-methanol, also known as MK-212, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective agonist for the 5-HT2C receptor, which is a subtype of the serotonin receptor. The 5-HT2C receptor is involved in a wide range of physiological processes, including mood regulation, appetite control, and sleep.
Mecanismo De Acción
Alpha-(((2-Methoxyethyl)amino)methyl)-1,4-benzodioxan-2-methanol acts as a selective agonist for the 5-HT2C receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of the 5-HT2C receptor by alpha-(((2-Methoxyethyl)amino)methyl)-1,4-benzodioxan-2-methanol leads to the activation of downstream signaling pathways, which can result in a wide range of physiological effects.
Efectos Bioquímicos Y Fisiológicos
Activation of the 5-HT2C receptor by alpha-(((2-Methoxyethyl)amino)methyl)-1,4-benzodioxan-2-methanol can lead to a wide range of biochemical and physiological effects. These effects include the regulation of appetite and food intake, the modulation of mood and anxiety, and the regulation of sleep. alpha-(((2-Methoxyethyl)amino)methyl)-1,4-benzodioxan-2-methanol has also been shown to have potential applications in the treatment of psychiatric disorders such as depression and schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Alpha-(((2-Methoxyethyl)amino)methyl)-1,4-benzodioxan-2-methanol has several advantages for use in lab experiments. It is a highly selective agonist for the 5-HT2C receptor, which allows for precise targeting of this receptor subtype. Additionally, alpha-(((2-Methoxyethyl)amino)methyl)-1,4-benzodioxan-2-methanol has been extensively studied in animal models, which provides a wealth of data on its physiological effects. However, there are also some limitations to the use of alpha-(((2-Methoxyethyl)amino)methyl)-1,4-benzodioxan-2-methanol in lab experiments. For example, it can be difficult to obtain pure samples of this compound, and it may be expensive to synthesize.
Direcciones Futuras
There are several potential future directions for research on alpha-(((2-Methoxyethyl)amino)methyl)-1,4-benzodioxan-2-methanol and the 5-HT2C receptor. One area of interest is the role of the 5-HT2C receptor in the regulation of circadian rhythms and sleep. Additionally, there is growing interest in the development of selective agonists for the 5-HT2C receptor for use in the treatment of psychiatric disorders. Finally, there is potential for the development of new therapeutic agents that target the 5-HT2C receptor for the treatment of obesity and related metabolic disorders.
Métodos De Síntesis
Alpha-(((2-Methoxyethyl)amino)methyl)-1,4-benzodioxan-2-methanol can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The first step involves the reaction of 3,4-methylenedioxyphenylacetone with nitroethane to form a nitrostyrene intermediate. This intermediate is then reduced to form the corresponding amine, which is then reacted with 2-(2-methoxyethyl)chloride to form the final product.
Aplicaciones Científicas De Investigación
Alpha-(((2-Methoxyethyl)amino)methyl)-1,4-benzodioxan-2-methanol has been used extensively in scientific research to study the role of the 5-HT2C receptor in various physiological processes. One area of research that has received significant attention is the role of the 5-HT2C receptor in the regulation of appetite and food intake. Studies have shown that activation of the 5-HT2C receptor by alpha-(((2-Methoxyethyl)amino)methyl)-1,4-benzodioxan-2-methanol can lead to a decrease in food intake and body weight in animal models.
Propiedades
Número CAS |
13627-78-6 |
|---|---|
Nombre del producto |
alpha-(((2-Methoxyethyl)amino)methyl)-1,4-benzodioxan-2-methanol |
Fórmula molecular |
C13H19NO4 |
Peso molecular |
253.29 g/mol |
Nombre IUPAC |
1-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-(2-methoxyethylamino)ethanol |
InChI |
InChI=1S/C13H19NO4/c1-16-7-6-14-8-10(15)13-9-17-11-4-2-3-5-12(11)18-13/h2-5,10,13-15H,6-9H2,1H3 |
Clave InChI |
AQRYCIIELSPZGE-UHFFFAOYSA-N |
SMILES |
COCCNCC(C1COC2=CC=CC=C2O1)O |
SMILES canónico |
COCCNCC(C1COC2=CC=CC=C2O1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Disodium;4-[[4-[benzyl(methyl)azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-[4-[(4-sulfonatophenyl)methylamino]phenyl]methyl]-6-hydroxybenzene-1,3-disulfonate](/img/structure/B83581.png)
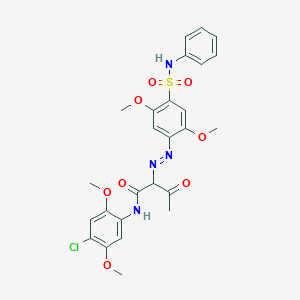
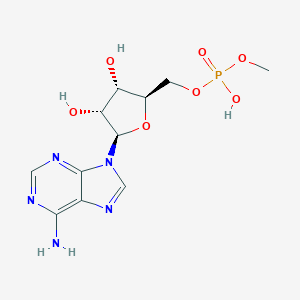

![1-Bromo-4-[chloro(phenyl)methyl]benzene](/img/structure/B83590.png)

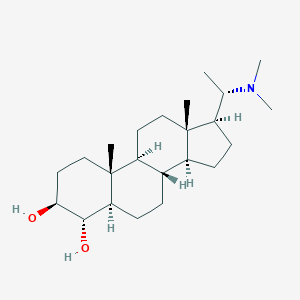
![4-[(Ethylamino)sulfonyl]benzoic acid](/img/structure/B83595.png)

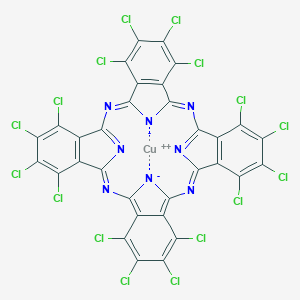
![(3aS,6R,6aS)-6-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B83598.png)

